molecular formula C9H19NO3 B6242395 tert-butyl 3-[(2-hydroxyethyl)amino]propanoate CAS No. 1351502-33-4

tert-butyl 3-[(2-hydroxyethyl)amino]propanoate

Cat. No. B6242395
CAS RN: 1351502-33-4
M. Wt: 189.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” is a chemical compound with the molecular formula C9H19NO3. It has a molecular weight of 189.25 . The compound is also known by its IUPAC name, tert-butyl 3-[(2-hydroxyethyl)amino]propanoate .


Synthesis Analysis

The synthesis of tert-butyl esters of Nα-protected amino acid, which includes compounds like “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate”, can be achieved from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Molecular Structure Analysis

The InChI code for “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” is 1S/C9H19NO3/c1-9(2,3)13-8(12)4-5-10-6-7-11/h10-11H,4-7H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

As a tertiary alcohol, tert-butyl alcohol is more resistant to oxidation than the other isomers of butanol. tert-Butyl alcohol is deprotonated with a strong base to give the alkoxide . This reaction is particularly common in the synthesis of compounds like “tert-butyl 3-[(2-hydroxyethyl)amino]propanoate”.


Physical And Chemical Properties Analysis

“tert-butyl 3-[(2-hydroxyethyl)amino]propanoate” is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H315, H318, and H335 . These indicate that the compound can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-[(2-hydroxyethyl)amino]propanoate involves the reaction of tert-butyl 3-bromo propanoate with 2-aminoethanol in the presence of a base to form the desired product.", "Starting Materials": [ "tert-butyl 3-bromo propanoate", "2-aminoethanol", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve tert-butyl 3-bromo propanoate in a suitable solvent (e.g. dichloromethane).", "Step 2: Add a stoichiometric amount of 2-aminoethanol to the reaction mixture.", "Step 3: Add a base (e.g. sodium hydroxide) to the reaction mixture to facilitate the reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Extract the product with a suitable solvent (e.g. ethyl acetate).", "Step 6: Purify the product by column chromatography or recrystallization." ] }

CAS RN

1351502-33-4

Product Name

tert-butyl 3-[(2-hydroxyethyl)amino]propanoate

Molecular Formula

C9H19NO3

Molecular Weight

189.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.